1-(4-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 4-hydroxybenzaldehyde, 4-methyl-2-pyridinecarboxaldehyde, and appropriate chromeno-pyrrole precursors. The reaction conditions may involve:
Condensation reactions: Using catalysts such as p-toluenesulfonic acid or other acidic catalysts.
Cyclization reactions: Employing bases like sodium hydroxide or potassium carbonate.
Oxidation reactions: Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production methods for such complex compounds may involve:
Batch processing: Where reactions are carried out in controlled environments with precise temperature and pressure conditions.
Continuous flow synthesis: Utilizing advanced reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or neurodegenerative disorders.
Industry: Utilizing its unique chemical properties in material science and catalysis.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA intercalation: Inserting between DNA base pairs and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: can be compared with other chromeno-pyrrole derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific structural features and the resulting biological activities. Its combination of hydroxyphenyl and methylpyridinyl groups may confer unique properties compared to other similar compounds.
Properties
Molecular Formula |
C23H16N2O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H16N2O4/c1-13-10-11-24-18(12-13)25-20(14-6-8-15(26)9-7-14)19-21(27)16-4-2-3-5-17(16)29-22(19)23(25)28/h2-12,20,26H,1H3 |
InChI Key |
CUMOMUCMIBYPKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.